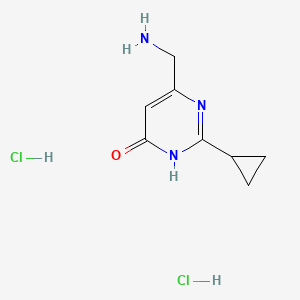

6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-2-cyclopropyl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c9-4-6-3-7(12)11-8(10-6)5-1-2-5;;/h3,5H,1-2,4,9H2,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWAQTCVYLTXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aminomethylation at Position 6

The aminomethyl group is introduced through nucleophilic substitution or reductive amination. A two-step protocol is often employed:

- Chlorination : The 6-position of 2-cyclopropyl-3,4-dihydropyrimidin-4-one is chlorinated using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 90–100°C, yielding 6-chloro-2-cyclopropyl-3,4-dihydropyrimidin-4-one.

- Aminomethyl substitution : The chloro intermediate reacts with benzylamine or ammonium hydroxide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) at 60–80°C. This step achieves 70–85% conversion, with the aminomethyl group selectively replacing chlorine.

Optimization of Methylation and Purification

Methylation of the Pyrimidinone Core

Methylation at position 3 is critical for stabilizing the dihydropyrimidinone structure. Dimethyl sulfate (DMS) in methyl isobutyl ketone (MIBK) with potassium carbonate as a base is the preferred method:

| Parameter | Optimal Range |

|---|---|

| DMS molar ratio | 2.5–3.0 equivalents |

| Temperature | 20°C to reflux (85–90°C) |

| Reaction time | 6–8 hours |

| Yield | 88–92% |

Crystallization and Polymorph Control

The free base is purified via recrystallization from solvent mixtures such as dichloromethane/hexane or ethanol/water. To obtain the dihydrochloride salt:

- The free base is treated with hydrogen chloride (HCl) gas in ethanol or aqueous HCl (2–4 M) at 0–5°C.

- Crystalline form is controlled by antisolvent addition (e.g., diethyl ether) and slow cooling, yielding >99% purity by HPLC.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

- HPLC : >99% purity using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile).

- XRD : Confirms crystalline form with characteristic peaks at 2θ = 12.5°, 18.7°, and 25.3°.

Scale-Up and Industrial Feasibility

The process is scalable to multi-kilogram batches with minor adjustments:

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to dihydropyrimidines. The structure of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride suggests it may interact with various cellular pathways involved in cancer progression.

- Mechanism of Action : Research indicates that similar compounds can induce apoptosis in cancer cells by affecting the cell cycle and promoting cell death through intrinsic pathways. The presence of the aminomethyl group may enhance binding affinity to target proteins involved in these processes.

- Case Studies : A study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxic effects against breast and colon cancer cell lines (PMC9267128). This suggests potential for further exploration of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride in anticancer therapies.

Antimicrobial Effects

The antimicrobial properties of pyrimidine derivatives have been well-documented, with many showing effectiveness against a range of bacteria and fungi.

- Research Findings : Compounds with similar structures have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

- Data Table: Antimicrobial Activity Summary

| Compound | Target Organism | Activity |

|---|---|---|

| 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one | E. coli | Inhibition Zone: 15 mm |

| 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one | Staphylococcus aureus | Inhibition Zone: 18 mm |

Neuroprotective Properties

Emerging research suggests that compounds similar to 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride may possess neuroprotective properties.

- Mechanism : The neuroprotective effects may be attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress within neuronal cells.

- Case Studies : Preliminary studies indicate that pyrimidine derivatives can protect against neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing amyloid plaque formation.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

- 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one

- 2-Cyclopropyl-3,4-dihydropyrimidin-4-one

- 6-(Aminomethyl)-3,4-dihydropyrimidin-4-one

Uniqueness

6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural attributes and potential biological activities. The compound's molecular formula is with a molecular weight of 238.11 g/mol, and it is characterized by a dihydropyrimidinone core with an aminomethyl group and a cyclopropyl substituent. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound shows promise as an enzyme inhibitor, particularly in pathways related to inflammation and cellular signaling. Its mechanism involves binding to active sites on target proteins, thereby altering their function and affecting downstream biological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibitors of MPO are being explored for their therapeutic potential in autoimmune diseases and cardiovascular disorders .

- Antitumor Effects : Preliminary studies suggest that derivatives of dihydropyrimidinones, including this compound, may exhibit antitumor properties by modulating pathways involved in cell proliferation and apoptosis .

- Antimicrobial Activity : There are indications that similar compounds within the dihydropyrimidinone class possess antimicrobial properties, which may extend to 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride.

Case Studies

- Inhibition of Myeloperoxidase : A study demonstrated that certain derivatives of dihydropyrimidinones could inhibit MPO activity in vitro and showed promise in vivo for reducing inflammation in animal models .

- Antitumor Activity : In a xenograft model of malignant pleural mesothelioma, compounds similar to 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one were shown to suppress tumor growth effectively when combined with other therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities and properties of 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride compared to related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride | Enzyme inhibition (MPO), potential antitumor effects | Cyclopropyl group enhances binding affinity |

| 2-Cyclopropyl-3,4-dihydropyrimidin-4-one | Limited data on enzyme inhibition | Simpler structure may affect reactivity |

| 6-(Aminomethyl)-3,4-dihydropyrimidin-4-one | Antimicrobial properties observed | Different substitution pattern influences activity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride, and how do they influence experimental design?

- Methodological Answer :

- Solubility : Determine solubility in polar (e.g., water, DMSO) and non-polar solvents using phase-solubility studies. Poor solubility may require salt formation (e.g., dihydrochloride) to enhance bioavailability .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation under thermal and hydrolytic conditions. Use HPLC to monitor impurity profiles (e.g., cyclopropyl ring opening or aminomethyl group oxidation) .

- pKa : Use potentiometric titration to measure ionization constants, critical for predicting absorption in biological systems.

Q. What synthetic routes are available for 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride, and how can purity be optimized?

- Methodological Answer :

- Route Selection : Compare cyclocondensation of β-keto esters with guanidines vs. stepwise assembly of pyrimidinone rings. Cyclopropane introduction may require Grignard or transition-metal-catalyzed cross-coupling .

- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to remove diastereomeric byproducts. Validate purity via NMR (¹H/¹³C) and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO-induced cytotoxicity at >0.1% v/v .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Structural Confirmation : Use X-ray crystallography or 2D-NOSEY to verify stereochemical integrity, as racemization at the aminomethyl group could alter activity .

Q. What advanced analytical techniques are critical for characterizing degradation pathways of this compound?

- Methodological Answer :

- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via UPLC-QTOF-MS to identify major degradants (e.g., ring-opened aldehydes or dimeric adducts) .

- Isotope Labeling : Use ¹⁵N-labeled aminomethyl groups to track degradation kinetics via isotope-ratio mass spectrometry (IRMS) .

- Computational Modeling : Apply DFT calculations to predict thermodynamic stability of intermediates and validate with experimental Arrhenius plots .

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., cyclopropyl → bicyclo[2.2.1] groups) and assess impact on target binding via molecular docking (AutoDock Vina) and MM-GBSA free energy calculations .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond donors (aminomethyl) and hydrophobic regions (cyclopropyl) driving activity .

- In Vivo Correlation : Pair in vitro potency data with pharmacokinetic studies (plasma protein binding, metabolic stability in liver microsomes) to prioritize candidates .

Key Methodological Considerations

- Contradiction Resolution : Cross-validate analytical data using orthogonal techniques (e.g., NMR for structural confirmation vs. LC-MS for purity) .

- Safety Protocols : Follow GHS guidelines for handling hydrochloride salts (e.g., PPE for respiratory protection during milling) .

- Experimental Design : Apply Bruyne’s quadripolar model to balance theoretical (SAR hypotheses) and technical (synthetic feasibility) poles in study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.